molecular formula C21H15BrN2O5 B3880270 N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B3880270
M. Wt: 455.3 g/mol
InChI Key: UDXPVKCCAYEJEH-GDNBJRDFSA-N
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Description

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an anilino group, a benzodioxole moiety, and a bromofuran carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often require the use of bases like cesium carbonate and ligands such as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell cycle progression and apoptosis . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide is unique due to its combination of anilino, benzodioxole, and bromofuran carboxamide groups

Properties

IUPAC Name

N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c22-19-9-8-17(29-19)21(26)24-15(20(25)23-14-4-2-1-3-5-14)10-13-6-7-16-18(11-13)28-12-27-16/h1-11H,12H2,(H,23,25)(H,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXPVKCCAYEJEH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NC3=CC=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NC3=CC=CC=C3)\NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 5
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Reactant of Route 6
N-[(Z)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide

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